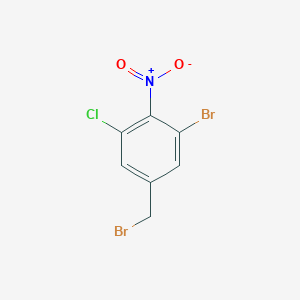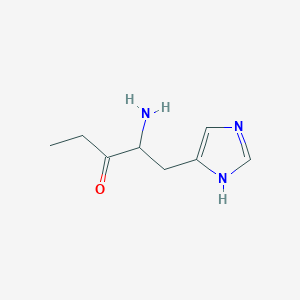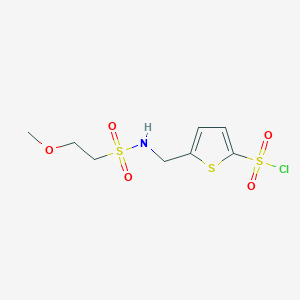
4-Nitro-1H-imidazole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1H-imidazole-1-carbonitrile is a heterocyclic organic compound that features both a nitro group and a nitrile group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Products typically include aminoimidazole derivatives.
Substitution: Products vary depending on the nucleophile used but generally result in substituted imidazole derivatives.
Scientific Research Applications
4-Nitro-1H-imidazole-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-1H-imidazole-1-carbonitrile involves the activation of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a candidate for use in targeting hypoxic cells, such as those found in certain tumors.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroimidazole
- 5-Nitroimidazole
- 4-Nitroimidazole
Uniqueness
4-Nitro-1H-imidazole-1-carbonitrile is unique due to the presence of both a nitro group and a nitrile group on the imidazole ring
Properties
Molecular Formula |
C4H2N4O2 |
|---|---|
Molecular Weight |
138.08 g/mol |
IUPAC Name |
4-nitroimidazole-1-carbonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-2-7-1-4(6-3-7)8(9)10/h1,3H |
InChI Key |
KVXKHVHJOXXNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)



![methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12819652.png)




![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)




